2-trimethylsilylethyl N-[3-chloro-4-(1-hydroxyethyl)phenyl]carbamate
Overview
Description
2-trimethylsilylethyl N-[3-chloro-4-(1-hydroxyethyl)phenyl]carbamate is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that combines a chlorinated phenyl group, a hydroxyethyl group, and a carbamic acid ester linked to a trimethylsilanyl group. Its distinct chemical properties make it a subject of interest in synthetic chemistry, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-trimethylsilylethyl N-[3-chloro-4-(1-hydroxyethyl)phenyl]carbamate typically involves multiple steps. One common approach starts with the chlorination of a phenyl derivative, followed by the introduction of a hydroxyethyl group through a nucleophilic substitution reaction. The final step involves the esterification of the carbamic acid with 2-trimethylsilanyl-ethyl alcohol under acidic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-trimethylsilylethyl N-[3-chloro-4-(1-hydroxyethyl)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can replace the chlorine atom under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In synthetic chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology
In biological research, 2-trimethylsilylethyl N-[3-chloro-4-(1-hydroxyethyl)phenyl]carbamate is used to study enzyme interactions and metabolic pathways. Its ability to interact with specific enzymes makes it a useful tool in biochemical assays.
Medicine
Pharmaceutical research explores this compound for its potential therapeutic properties. Its unique structure may offer advantages in drug design, particularly in targeting specific biological pathways.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 2-trimethylsilylethyl N-[3-chloro-4-(1-hydroxyethyl)phenyl]carbamate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with enzymes or receptors, while the carbamic acid ester can undergo hydrolysis to release active intermediates. These interactions can modulate biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Similar in structure but lacks the chlorinated phenyl group and carbamic acid ester.
(3-Chloropropyl)trimethoxysilane: Contains a chlorinated propyl group and trimethoxysilane, but differs in the overall structure.
4,4’-Difluorobenzophenone: Features a difluorobenzophenone structure, differing significantly from the target compound.
Uniqueness
2-trimethylsilylethyl N-[3-chloro-4-(1-hydroxyethyl)phenyl]carbamate stands out due to its combination of functional groups, which confer unique reactivity and stability. This makes it particularly valuable in applications requiring specific chemical properties.
Properties
Molecular Formula |
C14H22ClNO3Si |
---|---|
Molecular Weight |
315.87 g/mol |
IUPAC Name |
2-trimethylsilylethyl N-[3-chloro-4-(1-hydroxyethyl)phenyl]carbamate |
InChI |
InChI=1S/C14H22ClNO3Si/c1-10(17)12-6-5-11(9-13(12)15)16-14(18)19-7-8-20(2,3)4/h5-6,9-10,17H,7-8H2,1-4H3,(H,16,18) |
InChI Key |
MXONPYVPZLUMER-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=C(C=C1)NC(=O)OCC[Si](C)(C)C)Cl)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.